molecular formula C22H18ClN5O7 B2408084 N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 931696-55-8

N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No. B2408084
CAS RN: 931696-55-8
M. Wt: 499.86
InChI Key: XOMPORYQHOOSLR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O7 and its molecular weight is 499.86. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Potential

A study on a related compound, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, indicated its use as a new class of H1-antihistaminic agents. The tested compounds significantly protected animals from histamine-induced bronchospasm, showing potential for further development as antihistamines (Alagarsamy et al., 2009).

Anticancer Activity

A study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar in structure to the compound , to assess their anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Analgesic and Anti-inflammatory Properties

Research on 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, structurally similar to the compound, revealed potent analgesic and anti-inflammatory activities. This suggests potential application in pain management and inflammatory conditions (Dewangan et al., 2016).

Inotropic Effects

A series of acetamides related to the compound showed favorable positive inotropic activities, suggesting their potential as heart muscle stimulants. This could be significant for treating conditions like heart failure (Li et al., 2008).

Antimicrobial Activity

Studies on triazole derivatives, structurally akin to the compound, have exhibited antimicrobial activities against various microorganisms, indicating potential use in treating bacterial and fungal infections (Bektaş et al., 2007).

Molecular Docking and Inhibitory Activity

Recent research involved molecular docking and showed favorable interactions between related compounds and specific proteins, suggesting potential in targeted therapies (Wu et al., 2022).

Antihypertensive Properties

Compounds structurally similar to the queried compound were tested for antihypertensive activity, showing potential as agents for managing high blood pressure (Rahman et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O7/c1-11-24-20(35-26-11)9-28-21(30)13-6-17-18(34-10-33-17)7-15(13)27(22(28)31)8-19(29)25-12-3-4-16(32-2)14(23)5-12/h3-7H,8-10H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMPORYQHOOSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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